2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Overview
Description
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one is a heterocyclic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by further functionalization to introduce the phthalazinone moiety.
For instance, the synthesis may start with the reaction of 3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities and potential therapeutic applications.
Phthalazinone Derivatives: Compounds with a phthalazinone moiety, which have been studied for their pharmacological properties and use in drug development.
Uniqueness
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one stands out due to its unique combination of pyrazolo[1,5-a]pyrimidine and phthalazinone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug discovery and other scientific applications.
Properties
IUPAC Name |
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-3-12-9-19-23-16(24)8-13(20-17(12)23)10-22-18(25)15-7-5-4-6-14(15)11(2)21-22/h4-9,19H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHTIRFVHJCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNN2C1=NC(=CC2=O)CN3C(=O)C4=CC=CC=C4C(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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